1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3-methoxybenzenesulfonyl chloride and thiophene-3-carboxaldehyde. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can be compared with other similar compounds, such as:
1-((3-Methoxyphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: This compound has a furan ring instead of a thiophene ring, which can lead to different chemical and biological properties.
1-((3-Methoxyphenyl)sulfonyl)-3-(pyridin-3-yl)pyrrolidine: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-19-14-3-2-4-15(9-14)21(17,18)16-7-5-12(10-16)13-6-8-20-11-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSDNYQVURZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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